Gilteritinib (formerly ASP2215) is a small molecule classified as a tyrosine kinase inhibitor (TKI). [] It is primarily known for its potent and selective inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and AXL. [] In scientific research, Gilteritinib serves as a valuable tool for investigating the role of FLT3 and AXL in various cellular processes, particularly in the context of AML. It allows researchers to manipulate the activity of these kinases and study the downstream consequences on cell proliferation, differentiation, and survival.
Expanding therapeutic applications: The broad range of activity of Gilteritinib against several tyrosine kinases, including ALK, warrants further investigation into its potential applications in other malignancies beyond AML. []
Investigating the role of the immune system: Research into the influence of the immune system on Gilteritinib's activity is crucial. [] Understanding how T cell and NK cell populations interact with AML cells in the presence of Gilteritinib could lead to the development of immunotherapeutic approaches that synergize with the drug's effects.
Gilteritinib is a novel compound primarily developed as a targeted therapy for acute myeloid leukemia (AML) characterized by mutations in the FMS-like tyrosine kinase-3 gene. This compound is recognized for its potent and selective inhibition of both the wild-type and mutated forms of the FMS-like tyrosine kinase-3 receptor, particularly the internal tandem duplications that lead to constitutive activation of this receptor. Gilteritinib has shown promise in improving survival rates among patients with relapsed or refractory AML, making it a significant advancement in oncological pharmacotherapy .
Gilteritinib, initially known as ASP2215, belongs to the class of small molecule tyrosine kinase inhibitors. These compounds are designed to interfere with the signaling pathways that promote cell proliferation and survival in cancer cells. Specifically, Gilteritinib targets the FMS-like tyrosine kinase-3 receptor, which plays a critical role in hematopoiesis and is frequently mutated in various hematological malignancies, including AML. The rapid development of Gilteritinib was facilitated by prior research into other inhibitors targeting the same pathway, allowing for a more streamlined approach to its clinical application .
The synthesis of Gilteritinib involves several key steps that utilize standard organic chemistry techniques. The initial stages typically include:
Detailed methodologies often include techniques such as high-performance liquid chromatography for purification and characterization of intermediates and final products .
Gilteritinib's molecular structure can be described by its chemical formula and specific functional groups that contribute to its activity:
The three-dimensional conformation of Gilteritinib allows it to effectively bind to the active site of the target enzyme, inhibiting its function .
Gilteritinib undergoes various chemical reactions that are critical for its pharmacological activity:
The mechanism of action of Gilteritinib is centered on its ability to inhibit the FMS-like tyrosine kinase-3 receptor:
Gilteritinib exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for effective drug delivery .
The primary application of Gilteritinib lies within oncology, specifically in treating patients with acute myeloid leukemia harboring FMS-like tyrosine kinase-3 mutations:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2